molecular formula C10H13N3O B11906881 1,2,3,4,7,8-Hexahydropyrido[4,3-d]pyrrolo[1,2-a]pyrimidin-10(6H)-one

1,2,3,4,7,8-Hexahydropyrido[4,3-d]pyrrolo[1,2-a]pyrimidin-10(6H)-one

Cat. No.: B11906881
M. Wt: 191.23 g/mol
InChI Key: HJFOWYOOAIRIAZ-UHFFFAOYSA-N
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Description

1,2,3,4,7,8-Hexahydropyrido[4,3-d]pyrrolo[1,2-a]pyrimidin-10(6H)-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its fused bicyclic system, which includes both pyridine and pyrimidine rings, making it a versatile scaffold for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,7,8-Hexahydropyrido[4,3-d]pyrrolo[1,2-a]pyrimidin-10(6H)-one typically involves multi-step reactions starting from simpler precursors. One common approach is the condensation of pyridine and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the use of acid catalysts and polar aprotic solvents can facilitate the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,7,8-Hexahydropyrido[4,3-d]pyrrolo[1,2-a]pyrimidin-10(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the degree of saturation in the bicyclic system.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2,3,4,7,8-Hexahydropyrido[4,3-d]pyrrolo[1,2-a]pyrimidin-10(6H)-one has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 1,2,3,4,7,8-Hexahydropyrido[4,3-d]pyrrolo[1,2-a]pyrimidin-10(6H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique tricyclic structure, which provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2,7,11-triazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one

InChI

InChI=1S/C10H13N3O/c14-10-7-6-11-4-3-8(7)12-9-2-1-5-13(9)10/h11H,1-6H2

InChI Key

HJFOWYOOAIRIAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=C(CNCC3)C(=O)N2C1

Origin of Product

United States

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